Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate
Description
Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a sulfinyl (-SO-) group at the 5-position, a 4-chlorophenyl moiety, and a cyclohexyl ester at the 4-carboxylate position. This structure combines a thiadiazole ring (known for bioactivity in agrochemicals and pharmaceuticals) with a sulfinyl group, which modulates electronic properties and solubility.
Key physicochemical properties (inferred from analogs):
Properties
IUPAC Name |
cyclohexyl 5-(4-chlorophenyl)sulfinylthiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-10-6-8-12(9-7-10)23(20)15-13(17-18-22-15)14(19)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBGWVIEMYJBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it might be involved in pathways related to carbon-carbon bond formation. More research is needed to elucidate the specific pathways affected by this compound.
Biological Activity
Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine and industry.
Chemical Structure and Synthesis
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves the reaction of cyclohexylamine with 4-chlorobenzenesulfonyl chloride, followed by interaction with thiosemicarbazide to yield the desired thiadiazole compound. The general synthetic route can be summarized as follows:
- Formation of Intermediate : Cyclohexylamine + 4-chlorobenzenesulfonyl chloride → Intermediate
- Thiadiazole Formation : Intermediate + Thiosemicarbazide → this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antiviral, and anticancer agent.
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit notable antibacterial properties. For example:
- A study demonstrated that compounds with similar structures showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
- The introduction of the chlorophenyl group enhances the antibacterial efficacy due to increased lipophilicity and membrane penetration .
Antiviral Activity
Thiadiazole derivatives have also shown promise as antiviral agents:
- In vitro studies revealed that certain derivatives displayed significant antiviral activity against Tobacco Mosaic Virus (TMV), achieving protective effects comparable to standard antiviral drugs .
- The structure of this compound may contribute to its enhanced activity through specific interactions with viral proteins .
Anticancer Potential
The anticancer properties of thiadiazoles have been a focus of recent research:
- Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating significant growth inhibition in breast and lung cancer cell lines .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Sulfide analog (S) : The sulfur atom in the thioether form (-S-) is less polar, enhancing lipid solubility but reducing hydrogen-bonding capacity. This may limit its interaction with biological targets compared to oxidized forms .
- Sulfinyl analog (SO) : The sulfinyl group introduces chirality and moderate polarity, improving water solubility while retaining membrane permeability. This oxidation state is observed in bioactive metabolites like tetrasul sulfoxide, a pesticidal compound .
- Sulfonyl analog (SO₂) : The fully oxidized sulfonyl group is highly polar, increasing solubility in aqueous environments. This group is common in drugs and agrochemicals for enhanced stability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
